![molecular formula C7H7F3N2O B3322872 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine CAS No. 154584-73-3](/img/structure/B3322872.png)
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Overview
Description
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine, also known as TFEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFEPA is a pyridine derivative that has a trifluoroethoxy group attached to its 2-position. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mechanism of Action
Target of Action
It has been synthesized for its potential antibacterial activity . This suggests that its targets could be bacterial proteins or enzymes that are essential for bacterial growth and survival.
Biochemical Pathways
As an antibacterial agent, it likely disrupts essential bacterial biochemical pathways, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Result of Action
Given its potential antibacterial activity, it likely leads to bacterial death by disrupting essential bacterial functions .
Action Environment
Factors such as pH, temperature, and presence of other compounds can potentially affect the action of the compound .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine in lab experiments is its potential as a drug candidate for cancer treatment. 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been shown to have anti-tumor activity and may be used as a lead compound for the development of new drugs. However, one of the limitations of using 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Future Directions
For research on 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine include elucidating its mechanism of action, determining its efficacy and safety as a drug candidate, and exploring its potential use in other fields of scientific research.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine is in the field of medicinal chemistry. This compound has been reported to have anti-tumor activity and has been studied as a potential drug candidate for cancer treatment. 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZONWZIMNWUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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